Glutarimide, 3-methyl-3-propyl-
Description
Historical Context of Glutarimide (B196013) Scaffold Research in Organic Chemistry
The history of the glutarimide scaffold is intrinsically linked to major developments in pharmaceutical chemistry. Initially synthesized in the early 20th century from glutaric acid, its synthetic utility was the primary focus of early research. wikipedia.org However, the pharmacological importance of the glutarimide ring surged into prominence with the introduction of thalidomide (B1683933) in the 1950s. taylorandfrancis.com Initially marketed as a sedative, the tragic teratogenic effects of thalidomide led to its withdrawal but also sparked intensive research into the biological activities of glutarimide derivatives. taylorandfrancis.com
This research led to the discovery of the potent immunomodulatory and anti-cancer properties of thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide. wikipedia.orgrscf.ru These immunomodulatory drugs (IMiDs®) function by binding to the cereblon (CRBN) E3 ubiquitin ligase complex, leading to the degradation of specific proteins. wikipedia.orgrscf.ru Beyond the realm of immunomodulators, the glutarimide scaffold is also present in other pharmacologically active compounds, including the antibiotic cycloheximide (B1669411) and the formerly used sedative-hypnotic glutethimide. wikipedia.orgtaylorandfrancis.com The rich and complex history of glutarimide-based compounds underscores their enduring significance in drug discovery and development. taylorandfrancis.com
Chemical Significance of the Glutarimide Ring System
In the realm of synthetic organic chemistry, the glutarimide ring has gained prominence as a versatile building block. N-acyl-glutarimides, in particular, have been identified as highly reactive precursors for N–C(O) bond cross-coupling reactions. acs.orgacs.org The reactivity is attributed to the ground-state destabilization of the amide bond within the N-acyl-glutarimide structure, which facilitates its cleavage and subsequent reaction. acs.orgacs.org This has led to the development of a wide range of synthetically useful cross-coupling reactions, expanding the toolbox for the synthesis of complex molecules. acs.org The ability to readily synthesize glutarimides from corresponding glutaric acids further enhances their utility in synthetic endeavors. acs.org
Overview of Glutarimide, 3-methyl-3-propyl- as a Representative Glutarimide Structure
Glutarimide, 3-methyl-3-propyl-, as a disubstituted derivative of glutarimide, exemplifies the structural diversity that can be achieved within this class of compounds. While specific experimental data for this exact compound is limited in publicly available literature, its properties can be inferred from closely related analogs. The introduction of alkyl groups at the 3-position, such as a methyl and a propyl group, is expected to influence its physicochemical properties, including its melting point, boiling point, and solubility, by altering the molecular weight and polarity.
For instance, related 3,3-disubstituted glutarimides have been synthesized and studied for their potential pharmacological effects. acs.org The synthesis of such compounds often involves the reaction of a corresponding 3,3-disubstituted glutaric anhydride (B1165640) with urea. acs.org The general class of 3,3-disubstituted glutarimides has been explored for various applications, highlighting the modular nature of the glutarimide scaffold.
To provide a representative overview of the expected physicochemical properties of Glutarimide, 3-methyl-3-propyl-, data for structurally similar compounds are presented below.
Table 1: Physicochemical Properties of Representative 3-Alkyl-Substituted Glutarimides
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Features |
|---|---|---|---|---|
| Glutarimide, 3-methyl-3-pentyl- | C11H19NO2 | 197.27 | Not available | Features a methyl and a pentyl group at the 3-position. uni.lu |
| Glutarimide, 3-methyl-3-nonyl- | C15H27NO2 | 253.38 | 443.4 (Predicted) | A white solid with a high predicted boiling point and low water solubility. ontosight.ai |
| 3,3-Dimethylglutarimide | C7H11NO2 | 141.17 | Not available | A white to white-grey crystalline powder. chemicalbook.com |
| 3-Isobutylglutarimide | C9H15NO2 | 169.22 | 305 (Predicted) | A white to off-white solid. chemicalbook.comcymitquimica.com |
| 3,3-Pentamethylene Glutarimide | C10H15NO2 | 181.23 | Not available | Also known as 2,4-Dioxo-3-azaspiro[5.5]undecane. scbt.com |
This table is generated based on available data for representative compounds and is intended to provide an illustrative overview.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 3,3-Dimethylglutarimide |
| 3,3-Pentamethylene Glutarimide |
| 3-Isobutylglutarimide |
| Cycloheximide |
| Glutaric Acid |
| Glutarimide |
| Glutarimide, 3-methyl-3-nonyl- |
| Glutarimide, 3-methyl-3-pentyl- |
| Glutarimide, 3-methyl-3-propyl- |
| Glutethimide |
| Lenalidomide |
| Pomalidomide |
Structure
2D Structure
3D Structure
Properties
CAS No. |
2706-48-1 |
|---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
4-methyl-4-propylpiperidine-2,6-dione |
InChI |
InChI=1S/C9H15NO2/c1-3-4-9(2)5-7(11)10-8(12)6-9/h3-6H2,1-2H3,(H,10,11,12) |
InChI Key |
IPSWEUKEYVAAGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CC(=O)NC(=O)C1)C |
Origin of Product |
United States |
Structural Elucidation and Advanced Spectroscopic Characterization of Glutarimide, 3 Methyl 3 Propyl
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for delineating the precise atomic arrangement within Glutarimide (B196013), 3-methyl-3-propyl-. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra, in conjunction with two-dimensional (2D) techniques, allows for the unambiguous assignment of all proton and carbon signals, thereby confirming the compound's structural integrity.
¹H NMR Spectral Analysis and Proton Environments
The ¹H NMR spectrum of Glutarimide, 3-methyl-3-propyl-, is characterized by several distinct signals corresponding to the different proton environments within the molecule. Due to the absence of direct experimental data for this specific compound in the searched literature, the analysis is based on the closely related analog, 3-ethyl-3-methylglutarimide, and established principles of NMR spectroscopy.
The imide proton (N-H) is expected to appear as a broad singlet in the downfield region of the spectrum, typically between δ 7.5 and 9.0 ppm. The methylene (B1212753) protons of the glutarimide ring (CH₂) adjacent to the carbonyl groups are diastereotopic and are expected to present as complex multiplets. The protons of the propyl group will exhibit characteristic splitting patterns: a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (CH₂) group, and a triplet for the methylene group attached to the quaternary carbon. The methyl group directly attached to the quaternary carbon will appear as a singlet.
Table 1: Predicted ¹H NMR Chemical Shifts for Glutarimide, 3-methyl-3-propyl-
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N-H | 7.5 - 9.0 | Broad Singlet | 1H |
| Ring-CH₂ (positions 2 & 4) | 2.5 - 2.8 | Multiplet | 4H |
| Propyl-CH₂ (adjacent to C3) | 1.4 - 1.6 | Triplet | 2H |
| Propyl-CH₂ (middle) | 1.2 - 1.4 | Sextet | 2H |
| Propyl-CH₃ | 0.8 - 1.0 | Triplet | 3H |
| 3-Methyl-CH₃ | 1.1 - 1.3 | Singlet | 3H |
¹³C NMR Spectral Analysis and Carbon Skeletal Assignments
The ¹³C NMR spectrum provides a detailed map of the carbon framework of Glutarimide, 3-methyl-3-propyl-. Spectroscopic data for the analogous 3-ethyl-3-methylglutarimide is available and serves as a reliable reference for predicting the chemical shifts. chemicalbook.com
The two carbonyl carbons (C=O) of the imide ring are expected to resonate at the lowest field, typically in the range of δ 170-175 ppm. The quaternary carbon at position 3, bonded to the methyl and propyl groups, will appear in the δ 35-45 ppm region. The methylene carbons of the glutarimide ring will have chemical shifts in the δ 30-40 ppm range. The carbons of the propyl group will show distinct signals, with the terminal methyl carbon appearing at the highest field.
Table 2: Predicted ¹³C NMR Chemical Shifts for Glutarimide, 3-methyl-3-propyl-
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (imide) | 170 - 175 |
| C3 (quaternary) | 35 - 45 |
| Ring-CH₂ (positions 2 & 4) | 30 - 40 |
| Propyl-CH₂ (adjacent to C3) | 30 - 35 |
| Propyl-CH₂ (middle) | 15 - 25 |
| Propyl-CH₃ | 10 - 15 |
| 3-Methyl-CH₃ | 20 - 30 |
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
To unequivocally assign the proton and carbon signals and to confirm the connectivity of the molecular structure, advanced 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.
COSY: A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, correlations would be observed between the protons of the propyl group (methyl to adjacent methylene, and that methylene to the next).
HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom in the skeleton.
HMBC: The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the quaternary carbon and for confirming the placement of the methyl and propyl groups on the glutarimide ring. For example, the protons of the 3-methyl group would show a correlation to the quaternary C3 carbon and the adjacent ring methylene carbons.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical information about the functional groups present in Glutarimide, 3-methyl-3-propyl-, and offers insights into its conformational properties.
Vibrational Analysis of Carbonyl and Imide Functional Groups
The IR and Raman spectra of Glutarimide, 3-methyl-3-propyl-, are dominated by the characteristic vibrations of the imide functional group. The two carbonyl groups (C=O) give rise to strong absorption bands in the IR spectrum. Asymmetric and symmetric stretching vibrations of the C=O groups are expected in the region of 1700-1780 cm⁻¹. The N-H stretching vibration of the imide group typically appears as a broad band in the range of 3100-3300 cm⁻¹. The C-N stretching vibrations would be observed in the 1200-1350 cm⁻¹ region.
Raman spectroscopy provides complementary information. While the carbonyl stretching bands are also visible in the Raman spectrum, they are generally weaker than in the IR spectrum. The symmetric vibrations of the carbon skeleton are often more prominent in the Raman spectrum.
Table 3: Key Vibrational Frequencies for Glutarimide, 3-methyl-3-propyl-
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
| N-H Stretch | 3100 - 3300 | Weak/Not Observed | Medium, Broad (IR) |
| C-H Stretch (Aliphatic) | 2850 - 3000 | 2850 - 3000 | Strong (IR & Raman) |
| C=O Stretch (Asymmetric) | ~1770 | ~1770 | Strong (IR), Weak (Raman) |
| C=O Stretch (Symmetric) | ~1700 | ~1700 | Strong (IR), Medium (Raman) |
| C-N Stretch | 1200 - 1350 | 1200 - 1350 | Medium (IR & Raman) |
Conformational Insights from Vibrational Spectra
The vibrational spectra can also offer insights into the conformational preferences of the glutarimide ring. The position and shape of the carbonyl stretching bands can be sensitive to the ring conformation and any intramolecular interactions. Theoretical calculations, such as Density Functional Theory (DFT), can be employed to predict the vibrational frequencies for different possible conformers of the molecule. By comparing the calculated spectra with the experimental IR and Raman data, it is possible to deduce the most stable conformation of Glutarimide, 3-methyl-3-propyl-, in the solid state or in solution. The presence of the bulky propyl group may influence the puckering of the six-membered glutarimide ring, which could be reflected in the vibrational spectra.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.
While specific mass spectral data for 3-methyl-3-propyl-glutarimide is not extensively documented in publicly available literature, the fragmentation behavior can be predicted based on the analysis of closely related glutarimide derivatives. In electron ionization (EI) mass spectrometry, the molecule is expected to exhibit a distinct molecular ion peak (M⁺) corresponding to its molecular weight.
The fragmentation of the glutarimide ring and its substituents would likely proceed through characteristic pathways. The primary fragmentation is anticipated to involve the loss of the alkyl groups attached to the C3 position. For 3-methyl-3-propyl-glutarimide, this would involve the loss of a methyl (•CH₃) or a propyl (•C₃H₇) radical. The cleavage of the glutarimide ring itself can also lead to a series of smaller fragment ions.
Table 1: Predicted Mass Spectrometry Fragmentation for Glutarimide, 3-methyl-3-propyl-
| Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Structure/Loss |
| [M]⁺ | 169 | Molecular Ion |
| [M-CH₃]⁺ | 154 | Loss of a methyl radical |
| [M-C₃H₇]⁺ | 126 | Loss of a propyl radical |
| [C₅H₈NO₂]⁺ | 126 | Fragment containing the glutarimide ring after propyl loss |
| [C₄H₅O₂]⁺ | 97 | Fragment from ring cleavage |
Note: The m/z values are nominal masses and the fragmentation pattern is predicted based on the general behavior of substituted glutarimides.
High-resolution mass spectrometry (HRMS) is essential for unambiguously determining the elemental composition of a molecule by providing highly accurate mass measurements. For Glutarimide, 3-methyl-3-propyl-, with a chemical formula of C₉H₁₅NO₂, the theoretical exact mass can be calculated.
Table 2: High-Resolution Mass Data for Glutarimide, 3-methyl-3-propyl-
| Molecular Formula | Calculated Exact Mass | Ion Type |
| C₉H₁₅NO₂ | 169.1103 | [M]⁺ |
| C₉H₁₆NO₂ | 170.1176 | [M+H]⁺ |
An experimental HRMS measurement that matches this calculated exact mass to within a few parts per million (ppm) would confirm the elemental composition of C₉H₁₅NO₂. This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental formulas.
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.
Table 3: Representative Crystallographic Data for a Glutarimide Derivative (Bemegride)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.34 |
| b (Å) | 10.98 |
| c (Å) | 8.01 |
| β (°) | 104.9 |
| Z | 4 |
Note: This data is for the related compound bemegride (B1667925) and serves as an illustrative example of the crystallographic parameters expected for a substituted glutarimide.
The solid-state structure of glutarimide derivatives is significantly influenced by intermolecular hydrogen bonding. The imide group (–CO–NH–CO–) of the glutarimide ring contains both a hydrogen bond donor (the N–H group) and hydrogen bond acceptors (the carbonyl oxygen atoms). This allows for the formation of robust hydrogen-bonding networks, often leading to the formation of dimers or extended chains in the crystal lattice.
The formation of cocrystals, where the glutarimide derivative crystallizes with another molecule (a coformer), is a subject of interest in crystal engineering. These cocrystals are held together by non-covalent interactions, primarily hydrogen bonds. The specific nature of the coformer can be used to tune the physical properties of the resulting crystalline material. In the case of Glutarimide, 3-methyl-3-propyl-, the N-H group and the two carbonyl groups would be the primary sites for forming hydrogen bonds with suitable coformers.
Theoretical and Computational Chemistry Studies of Glutarimide Systems
Conformational Analysis and Energy Landscapes
The biological activity and physical properties of glutarimide (B196013) derivatives are intrinsically linked to their three-dimensional structure and conformational flexibility. Computational methods are essential for exploring the conformational landscape of these molecules.
The glutarimide ring, being a six-membered ring, can adopt several conformations, with the most stable being the chair conformation, which minimizes both angle and torsional strain. libretexts.orgpressbooks.pubutexas.edu Other higher-energy conformations include the boat, twist-boat, and half-chair forms. libretexts.org The transition between different chair conformations, known as ring flipping, involves passing through these higher-energy intermediates and is associated with specific energy barriers. pressbooks.pub
Computational studies on piperidine (B6355638), a structurally similar six-membered heterocyclic ring, have shown that the energy barrier for ring inversion can be calculated, providing insight into the conformational dynamics of the ring. ias.ac.in For the glutarimide ring, theoretical calculations can map out the potential energy surface of these conformational changes, identifying the transition states and the energy barriers between different conformers.
The introduction of substituents on the glutarimide ring significantly influences its conformational preferences and flexibility. In the case of "Glutarimide, 3-methyl-3-propyl-", the presence of two alkyl groups on the same carbon atom (a gem-disubstituted pattern) has a profound effect on the ring's conformation.
Drawing parallels with studies on gem-disubstituted cyclohexanes, it is expected that the glutarimide ring will still favor a chair conformation. libretexts.org However, the energetic difference between the two possible chair conformations resulting from a ring flip will be influenced by the steric bulk of the methyl and propyl groups. In a 1,1-disubstituted cyclohexane, one substituent must occupy an axial position while the other is equatorial. libretexts.org The ring will adopt the conformation that minimizes steric interactions. Given that a propyl group is bulkier than a methyl group, the chair conformation where the propyl group occupies the less sterically hindered equatorial position would be energetically favored.
| Conformation | Relative Energy (Illustrative for a Six-Membered Ring) | Key Steric Interactions |
| Chair | Lowest | Staggered arrangements minimize torsional strain. pressbooks.pubutexas.edu |
| Twist-Boat | Intermediate | Reduced flagpole interactions compared to the boat form. |
| Boat | Higher | Eclipsing interactions and flagpole steric strain. pressbooks.pub |
| Half-Chair | Highest | Significant angle and torsional strain, often a transition state. utexas.edu |
Spectroscopic Parameter Prediction and Correlation with Experimental Data
Computational chemistry is a powerful tool for predicting spectroscopic parameters, which can then be correlated with experimental data to confirm molecular structures and to aid in the interpretation of spectra.
The prediction of infrared (IR) and nuclear magnetic resonance (NMR) spectra is a common application of DFT. For IR spectra, the vibrational frequencies and their corresponding intensities can be calculated. While there is often a systematic overestimation of the frequencies by DFT methods, this can be corrected using scaling factors to achieve good agreement with experimental spectra. researchgate.netacs.orgnih.gov The comparison of calculated and experimental IR spectra can help in the assignment of vibrational modes to specific functional groups and motions within the molecule. medium.com
For NMR spectra, the chemical shifts of nuclei such as ¹H and ¹³C can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, which is often implemented within a DFT framework. nih.govresearchgate.netnih.govresearchgate.net The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). researchgate.net By comparing the calculated NMR chemical shifts with experimental data, it is possible to confirm the proposed structure of a molecule and to gain insights into its conformational preferences in solution. researchgate.netnih.gov For "Glutarimide, 3-methyl-3-propyl-", such calculations would be invaluable for assigning the various proton and carbon signals and for confirming the predicted lowest-energy conformation. The correlation between calculated and experimental spectra is often evaluated statistically, for instance, by calculating the Pearson correlation coefficient, to provide a quantitative measure of the agreement. researchgate.netnih.gov
| Spectroscopic Technique | Calculated Parameters | Computational Method | Application for Glutarimide, 3-methyl-3-propyl- |
| Infrared (IR) Spectroscopy | Vibrational Frequencies, Intensities | DFT (e.g., B3LYP) | Assignment of C=O, N-H, and C-H stretching and bending modes. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical Shifts (¹H, ¹³C), Coupling Constants | DFT with GIAO | Structural elucidation and conformational analysis in solution. |
Molecular Modeling of Intermolecular Interactions
The way molecules interact with each other governs their macroscopic properties, such as melting point, boiling point, and solubility. Molecular modeling techniques are essential for studying these non-covalent interactions.
The glutarimide scaffold contains both hydrogen bond donors (the N-H group) and acceptors (the carbonyl oxygen atoms). This structure allows for the formation of hydrogen bonding networks, which can significantly influence the crystal packing and physical properties of the solid state. In principle, 3-methyl-3-propyl-glutarimide molecules can form dimers or more extended chains and networks through intermolecular N-H···O=C hydrogen bonds. The specifics of these networks, including their geometry and strength, would require detailed crystallographic or computational analysis.
The potential for hydrogen bonding also makes glutarimide derivatives interesting candidates for cocrystal engineering. By combining a glutarimide with a complementary coformer molecule, it is possible to design new solid forms with tailored properties. The study of these host-guest interactions and the prediction of cocrystal formation often involve computational screening methods that evaluate the likelihood and stability of different intermolecular binding motifs. However, no such studies have been reported specifically for 3-methyl-3-propyl-glutarimide.
Chemical Reactivity and Functionalization of the Glutarimide Core
Reactions at the Imide Nitrogen Atom (N-Substitution)
The nitrogen atom of the glutarimide (B196013) ring is a key site for functionalization. Its lone pair of electrons makes it nucleophilic, although this reactivity is tempered by delocalization across the two adjacent carbonyl groups. Nevertheless, it readily participates in substitution reactions.
The imide proton is weakly acidic and can be removed by a suitable base to generate a nucleophilic anion. This anion can then react with various electrophiles, such as alkyl halides or acyl chlorides, in classic nucleophilic substitution reactions.
N-alkylation of glutarimides is a common strategy for modifying their properties. For instance, in a procedure analogous to the synthesis of derivatives of 3-ethyl-3-methylglutarimide, the glutarimide can be treated with a base like potassium hydroxide (B78521) in ethanol, followed by the addition of an alkyl halide (e.g., a benzyl (B1604629) bromide). publish.csiro.au This results in the formation of the corresponding N-alkylated glutarimide in high yield. publish.csiro.au This method is versatile, allowing for the introduction of a wide array of substituents, including propyl, butyl, and benzyl groups. publish.csiro.au
N-acylation follows a similar principle, reacting the glutarimide with an acyl chloride or anhydride (B1165640), typically in the presence of a base. This reaction leads to the formation of N-acyl glutarimides, which are particularly interesting due to their enhanced reactivity. nih.govnih.gov The Friedel-Crafts acylation mechanism, where an acyl chloride is activated by a Lewis acid, provides a foundational understanding of the generation of the reactive acylium ion electrophile that is attacked by the nucleophilic nitrogen. nih.gov
Table 1: Examples of N-Alkylation of 3-Alkyl-3-Methylglutarimides This table presents data for a closely related analog, 3-ethyl-3-methylglutarimide, to illustrate the typical outcomes of N-alkylation reactions.
| N-Substituent (R) | Alkylating Agent | Synthetic Method | Reference |
|---|---|---|---|
| Propyl | Not Specified (likely 1-halopropane) | Reaction of 3-ethyl-3-methyl-glutaric anhydride with propylamine, followed by heating | publish.csiro.au |
| Butyl | Not Specified (likely 1-halobutane) | Reaction of 3-ethyl-3-methyl-glutaric anhydride with butylamine, followed by heating | publish.csiro.au |
| Benzyl | Benzyl bromide | Reaction of 3-ethyl-3-methylglutarimide with benzyl bromide in the presence of KOH | publish.csiro.au |
The formation of N-acyl glutarimides creates a highly reactive class of compounds that serve as powerful acyl transfer agents. acs.org The glutarimide ring acts as an excellent leaving group and activates the exocyclic amide bond towards cleavage. acs.org This activation is attributed to the distortion of the N-acyl amide bond from planarity, which weakens the typical amide resonance stabilization. rscf.ru
This enhanced reactivity makes N-acyl glutarimides valuable precursors in various cross-coupling reactions. For example, they are highly effective in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. youtube.com In these reactions, the N-C(O) bond of the exocyclic acyl group is selectively cleaved and coupled with a boronic acid, forming a new ketone. youtube.com This transformation proceeds with excellent yields and demonstrates the high capacity of the N-acyl glutarimide as a precursor for N–C bond cleavage, with no cleavage of the endocyclic amide bonds observed. youtube.com
Furthermore, N-acyl glutarimides are effective in metal-free transamidation reactions, where they transfer their acyl group to a primary or secondary amine under mild conditions. acs.orgacs.org The reactivity in these processes is influenced by the stability of the tetrahedral intermediate formed and the leaving group ability of the glutarimide anion. acs.org
Reactions at the C3-Position and Other Ring Carbons
The C3-position of 3-methyl-3-propyl-glutarimide is a quaternary carbon, meaning it lacks a proton. Consequently, it cannot be functionalized through reactions that rely on the formation of an enolate via deprotonation. Therefore, the introduction of the methyl and propyl groups at this position occurs during the synthesis of the glutarimide precursor, not by direct alkylation of the glutarimide ring itself.
While direct substitution at the saturated C3-carbon is not feasible, functionalization of the glutarimide ring at or adjacent to this position can be achieved using unsaturated precursors. A key synthetic strategy involves the thio-Michael addition to a 3-methylenepiperidine-2,6-dione (an α,β-unsaturated glutarimide). youtube.comnih.gov
This reaction involves the conjugate addition of a thiol to the exocyclic double bond. rsc.org The process is highly efficient for introducing a variety of sulfur-containing functional groups. youtube.comnih.gov For instance, various thiophenols can be added to 3-methylidenepiperidine-2,6-dione (B2628055) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) to yield 3-((arylthio)methyl)piperidine-2,6-diones. youtube.com Subsequent oxidation of the resulting sulfide (B99878) with an agent like Oxone® can produce the corresponding sulfone, which often exhibits different biological properties. youtube.comnih.gov This Michael addition approach is a powerful method for creating C3-substituted glutarimides that are otherwise difficult to access.
Table 2: Thio-Michael Addition to Glutarimide Precursors This table shows representative reactions starting from 3-methylidenepiperidine-2,6-dione to generate C3-functionalized glutarimides.
| Nucleophile (Thiol) | Base/Solvent | Product Type | Reference |
|---|---|---|---|
| Various Thiophenols | DIPEA / THF | 3-((Arylthio)methyl)piperidine-2,6-diones | youtube.com |
| Heteroaromatic Thiols | Pyridine | 3-(((Heteroaryl)thio)methyl)piperidine-2,6-diones | youtube.com |
| Benzyl Mercaptan | Not specified | 3-((Benzylthio)methyl)piperidine-2,6-dione | nih.gov |
Direct C-C bond formation at the C3-position of a saturated 3,3-disubstituted glutarimide is synthetically challenging due to the absence of an acidic proton for enolate formation and the steric hindrance of the quaternary center. Therefore, the construction of the 3-methyl-3-propyl substitution pattern relies on synthetic methods that establish these bonds before or during the formation of the heterocyclic ring.
A standard method involves the alkylation of a precursor like cyanoacetate, followed by a Michael reaction with an acrylate, and subsequent hydrolysis and cyclization. Alternatively, one can start with a pre-functionalized glutaric acid or glutaric anhydride. For example, the synthesis of the closely related 3-ethyl-3-methylglutarimide involves the preparation of 3-ethyl-3-methylglutaric anhydride as a key intermediate, which already contains the required C-C bonds at the C3 position. publish.csiro.au This anhydride is then reacted with an amine source to form the final glutarimide ring. publish.csiro.au
While direct alkylation of the glutarimide ring at C3 is not a common strategy, C-C bond forming reactions have been extensively developed for other positions or for related heterocyclic systems. For example, palladium-catalyzed cross-coupling reactions are used to form C-C bonds, but this chemistry is applied to the N-acyl group of N-acyl-glutarimides rather than the ring carbons. youtube.com
Ring-Opening and Ring-Closure Chemistry
The glutarimide ring can undergo cleavage under certain conditions, and its formation is a key cyclization step in its synthesis.
Ring-Opening: The amide bonds within the glutarimide ring can be cleaved by hydrolysis. This reaction can occur under either acidic or basic conditions, although it is generally resistant to non-enzymatic hydrolysis in plasma. A noteworthy ring-opening reaction occurs with N-acyl glutarimides. These activated amides can undergo selective cleavage triggered by a base like lithium hydroxide (LiOH). This process involves a ring-opening of the glutarimide moiety, followed by cleavage of the exocyclic C-N bond to afford a primary amide under mild, room-temperature conditions.
Ring-Closure: The most common synthesis of the glutarimide ring involves a ring-closure reaction. One classical method is the thermal dehydration of a glutaramic acid (the amic acid derived from glutaric acid and an amine). Heating the appropriate 3,3-disubstituted glutaric anhydride with an amine also leads to the formation of the imide ring, proceeding through a glutaramic acid intermediate which then cyclizes. publish.csiro.au Another powerful method involves the intramolecular cyclization of suitable precursors. For example, studies on polymers have shown that glutarimide rings can be formed by heating copolymers containing methacrylic acid and methacrylamide (B166291) units, where the amide and acid groups react to form the imide ring. Furthermore, eliminative cyclization of certain activated precursors, such as specific acyl glucuronide metabolites, can lead to the rapid formation of the glutarimide ring structure. nih.gov
Hydrolytic Degradation Pathways of the Glutarimide Ring
The glutarimide ring is susceptible to hydrolysis, a process that can be influenced by pH and the nature of substituents on the ring. nih.gov Generally, hydrolysis of the imide functionality can proceed through cleavage of one of the two amide bonds, leading to the formation of a dicarboxylic acid monoamide.
Under basic conditions, such as with lithium hydroxide (LiOH), N-acyl glutarimides can undergo ring-opening followed by a selective C-N bond cleavage to yield primary amides. organic-chemistry.orgresearchgate.netnih.govacs.org This process is efficient at room temperature and can be applied to a variety of aryl and alkyl substituted glutarimides. organic-chemistry.orgresearchgate.netnih.gov The use of water as a solvent makes this an environmentally favorable method. organic-chemistry.org
The rate of hydrolytic degradation can also be affected by the physical properties of the polymer matrix in which the glutarimide-containing compound might be embedded. For instance, in studies of biodegradable polyesters, the glass transition temperature (Tg) relative to the hydrolysis temperature was found to be a critical factor. A lower Tg can increase the mobility of polymer chains, facilitating water diffusion and accelerating degradation. nih.gov
Table 1: Factors Influencing Hydrolytic Degradation of Glutarimide Derivatives
| Factor | Description | Impact on Degradation |
| pH | The acidity or basicity of the environment. | Both acidic and basic conditions can catalyze hydrolysis. |
| Substituents | Electron-donating or withdrawing groups on the ring. | Can influence the electrophilicity of the carbonyl carbons. |
| N-Acylation | Presence of an acyl group on the nitrogen atom. | Can activate the imide for ring-opening. organic-chemistry.orgresearchgate.netnih.govacs.org |
| Temperature | The ambient temperature of the system. | Higher temperatures generally accelerate reaction rates. researchgate.net |
| Solvent | The medium in which the reaction occurs. | Water is a key reactant in hydrolysis. organic-chemistry.org |
Strategies for Controlled Ring Transformations
Beyond degradation, the glutarimide ring can be intentionally transformed into other valuable chemical scaffolds. These transformations often involve selective cleavage and/or reduction of the imide functionality.
A notable strategy involves the LiOH-promoted hydrolysis of N-acyl glutarimides to synthesize primary amides, which are important functional groups in many biologically active molecules. organic-chemistry.orgresearchgate.netnih.gov This method has been shown to be scalable and applicable to both batch and continuous flow systems. organic-chemistry.orgresearchgate.netnih.gov
Another approach to modify the glutarimide structure is through N-alkylation. Studies on lenalidomide (B1683929), a well-known glutarimide-containing drug, have shown that N-alkylation of the glutarimide moiety can be a viable strategy to modulate its biological activity. nih.gov
Furthermore, the glutarimide ring can serve as a precursor to other heterocyclic systems. For instance, hydrogenation of a 2,6-dibenzyloxypyridine can be used to unmask a glutarimide, although this method may require harsh conditions and lacks stereocontrol. nih.gov
Catalytic Transformations Involving Glutarimides
Catalysis offers powerful tools for the precise and efficient modification of the glutarimide core, enabling the introduction of new functional groups and the construction of complex molecular architectures.
Transition Metal-Catalyzed Reactions (e.g., C-H Functionalization, Cyclopropanation, Cross-Coupling)
Transition metal catalysis has emerged as a cornerstone for the functionalization of C-H bonds, offering an atom-economical approach to molecular diversification. rsc.orgnih.govyoutube.comresearchgate.net The presence of directing groups can guide the metal catalyst to a specific C-H bond, enabling regioselective transformations. rsc.orgyoutube.com
In the context of glutarimides, transition metal catalysis has been employed for various transformations:
Cross-Coupling Reactions: N-acyl-glutarimides have been identified as highly reactive precursors for N–C(O) bond cross-coupling reactions. acs.org This reactivity is attributed to the geometric distortion of the amide bond within the glutarimide ring. acs.org Nickel-catalyzed asymmetric reductive cross-coupling of α-substituted imides with (hetero)aryl halides has been developed to synthesize enantioenriched α-aryl imides. chemrxiv.org
C-H Functionalization: Transition metals can catalyze the functionalization of C-H bonds at positions remote to a directing group. nih.gov This strategy allows for the modification of the glutarimide scaffold at otherwise unreactive sites. Rhodium(III) and Ruthenium(II) are commonly used catalysts for such transformations. nih.gov
Cyclopropanation: Dirhodium-catalyzed reactions have been used for the modification of glutarimide-containing immunomodulatory drugs, enabling the synthesis of stereoisomeric analogs with complete stereocontrol. nih.gov
Table 2: Examples of Transition Metal-Catalyzed Reactions on Glutarimide Derivatives
| Reaction Type | Catalyst | Substrate | Product |
| Suzuki-Miyaura Cross-Coupling | Palladium | N-acyl-glutarimide and Aryl boronic acid | Ketone acs.org |
| Reductive Cross-Coupling | Nickel | α-chloroimide and Aryl iodide | α-aryl imide chemrxiv.org |
| Cyclopropanation | Dirhodium | Glutarimide-containing drug and Diazo precursor | Stereoisomeric glutarimide analog nih.gov |
Organocatalytic Approaches to Glutarimide Modifications
Organocatalysis, the use of small organic molecules as catalysts, provides a complementary approach to metal-based catalysis, often offering advantages in terms of cost, toxicity, and environmental impact.
N-Heterocyclic carbenes (NHCs) have been utilized in organocatalytic reactions to synthesize functionalized glutarimides. researchgate.netacs.org For example, an oxidative NHC-catalyzed formal [3+3] annulation between enals and substituted malonamides allows for the enantioselective synthesis of trans-3,4-disubstituted glutarimides. researchgate.netacs.org This method provides access to a wide range of functionalized glutarimides in good yields and with high enantioselectivity. researchgate.netacs.org
These organocatalytic transformations are valuable for the synthesis of chiral glutarimide derivatives, which are important intermediates in the preparation of bioactive molecules. researchgate.net
Structure Activity Relationship Sar at a Fundamental Molecular and Cellular Level Non Clinical
Molecular Features Influencing Interactions with Biomolecules
The specific arrangement of atoms and functional groups within the 3-methyl-3-propyl-glutarimide molecule dictates its ability to bind to proteins and inhibit enzymes.
The glutarimide (B196013) moiety is a well-established pharmacophore for binding to the E3 ligase substrate receptor Cereblon (CRBN). nih.gov This interaction is a critical initiating event for the targeted degradation of specific proteins. The binding of glutarimide derivatives to the thalidomide-binding domain of human CRBN has been extensively studied. nih.gov While direct binding data for 3-methyl-3-propyl-glutarimide to CRBN is not extensively detailed in publicly available literature, the fundamental interactions of the glutarimide ring provide a strong basis for understanding its potential binding mode.
The key interactions governing the binding of glutarimide-based ligands to CRBN typically involve:
Hydrogen Bonding: The imide group (-CONH-CO-) of the glutarimide ring is crucial for forming hydrogen bonds with amino acid residues in the CRBN binding pocket.
Hydrophobic Interactions: The alkyl substituents on the glutarimide ring, in this case, the methyl and propyl groups at the 3-position, are expected to engage in hydrophobic interactions with nonpolar residues within the binding site. The size and conformation of these alkyl groups can significantly influence binding affinity and selectivity.
Stereochemistry: The chirality at the C3 position of the glutarimide ring can play a critical role in the orientation of the ligand within the binding pocket, leading to stereospecific interactions and differential binding affinities.
A new series of non-thalidomide Cereblon ligands based on 2-methylidene glutarimide has been developed, highlighting the importance of the glutarimide core in achieving high-affinity binding. nih.gov These studies demonstrate that modifications to the glutarimide scaffold can lead to derivatives with stronger binding to CRBN compared to thalidomide (B1683933). nih.gov
Table 1: Key Molecular Features of Glutarimide Derivatives for CRBN Binding
| Molecular Feature | Role in CRBN Interaction | Reference |
| Glutarimide Ring | Core scaffold for binding | nih.gov |
| Imide Group | Forms critical hydrogen bonds | nih.gov |
| 3-Position Substituents | Modulate hydrophobic interactions and binding affinity | nih.gov |
The reactivity of the amide bonds within the glutarimide ring can be influenced by its substitution pattern. N-acyl-glutarimides have been shown to be highly reactive precursors for N–C(O) bond cross-coupling reactions, a reactivity driven by the ground-state destabilization of the amide bond. acs.org This inherent reactivity could be a factor in the covalent or non-covalent inhibition of certain enzymes. The specific methyl and propyl groups in 3-methyl-3-propyl-glutarimide would further modulate the electronic environment and steric accessibility of the glutarimide ring, potentially influencing its interaction with the active site of an enzyme.
Influence of Glutarimide Structure on Cellular Transport
The ability of 3-methyl-3-propyl-glutarimide to traverse cellular membranes is a key determinant of its biological activity. The glutarimide moiety itself plays a significant role in this process.
Research suggests that the glutarimide moiety can act as a carrier to transport molecules across cell membranes. nih.gov This is attributed to the structural and physicochemical similarities between the glutarimide moiety and uracil (B121893) derivatives. nih.gov It is hypothesized that glutarimide-containing compounds may utilize specific transport mechanisms, potentially those involved in the transport of nucleosides like uracil and thymine, to cross biological membranes. nih.gov The lipophilicity conferred by the methyl and propyl groups in 3-methyl-3-propyl-glutarimide would likely enhance its ability to permeate cell membranes via passive diffusion.
The glutarimide ring, with its intact imide group, can function as a vector, transporting biologically active substituents across cell membranes. nih.govresearchgate.net This carrier property is a significant aspect of the structure-activity relationship of glutarimide derivatives. By attaching various functional groups to the glutarimide scaffold, it is possible to deliver these groups into the cellular environment where they can exert their biological effects. The 3-methyl-3-propyl-glutarimide structure exemplifies this, where the glutarimide ring acts as the carrier for the methyl and propyl groups.
Correlation of Structural Modifications with General Biological Activities (In Vitro/Mechanistic)
The biological activity of glutarimide derivatives can be significantly altered by modifying their structure. Studies on various glutarimide-containing compounds have demonstrated clear structure-activity relationships. For example, glutarimide-containing polyketides exhibit potent antitumor and antimicrobial activities, and the diversity of these activities arises from variations in the length of their carbon chains and post-modification reactions. mdpi.com
In the context of CRBN binding, the oxidation of a sulfur atom in a series of 2-((hetero)aryl(methyl))thio glutarimides to the corresponding sulfones resulted in a markedly stronger antiproliferative profile against multiple myeloma cell lines. nih.gov This highlights how a seemingly minor structural change can lead to a significant enhancement in biological activity due to altered binding interactions. nih.gov
For 3-methyl-3-propyl-glutarimide, modifications to the alkyl substituents at the 3-position would be expected to have a profound impact on its biological activity.
Table 2: Predicted Effects of Structural Modifications to 3-methyl-3-propyl-glutarimide
| Modification | Predicted Effect on Biological Activity |
| Altering the length of the alkyl chains | Changes in lipophilicity, potentially affecting membrane permeability and hydrophobic interactions with target proteins. |
| Introducing polar functional groups | May alter binding specificity and solubility. |
| Varying the stereochemistry at the C3 position | Could lead to stereospecific interactions with chiral biological targets. |
Modulation of Cellular Pathways (e.g., protein degradation)
The glutarimide ring is a key pharmacophore in a class of molecules known as "molecular glues." These compounds facilitate the degradation of specific target proteins by redirecting the cellular machinery responsible for protein disposal. The most well-documented mechanism involves the recruitment of target proteins to the Cereblon (CRBN) E3 ubiquitin ligase complex. nih.govbohrium.com
The process begins with the glutarimide moiety of the molecule binding to a specific pocket in the CRBN protein. nih.gov This binding event alters the surface of CRBN, creating a new interface that can recognize and bind to proteins that it would not normally interact with, known as neosubstrates. nih.gov Once the target protein is brought into proximity with the E3 ligase complex, it is tagged with ubiquitin molecules. This ubiquitination serves as a signal for the proteasome, the cell's protein degradation machinery, to break down the target protein.
A prominent example of this mechanism is seen with lenalidomide (B1683929), a derivative of thalidomide that contains a glutarimide ring. bohrium.comnih.gov Lenalidomide binds to CRBN and induces the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for the survival of certain cancer cells, particularly in multiple myeloma. nih.gov This targeted protein degradation is the basis for the therapeutic effects of lenalidomide and related immunomodulatory drugs. The glutarimide ring is essential for this activity; modifications to this part of the molecule can abolish its ability to bind to CRBN and, consequently, its protein-degrading function. nih.gov
Antimicrobial or Anticancer Properties in in vitro Models (Focus on chemical interaction/mechanism)
The glutarimide scaffold is found in various natural and synthetic compounds that exhibit antimicrobial and anticancer properties in laboratory settings. tandfonline.commdpi.com The biological activity of these derivatives is highly dependent on the nature and position of the substituents on the glutarimide ring.
A study on a series of nine N-substituted glutarimide derivatives revealed that their cytotoxic and antimicrobial effects varied significantly with their chemical structures. tandfonline.comnih.govtandfonline.com In terms of anticancer activity, the compounds were tested against human cancer cell lines, including HeLa, K562, and MDA-MB-453. tandfonline.comnih.gov One derivative, 2-benzyl-2-azaspiro[5.11]heptadecane-1,3,7-trione, which features a 12-membered ketone ring attached to the glutarimide structure, demonstrated the most potent cytotoxic effects against all tested cell lines. tandfonline.comnih.govtandfonline.com This suggests that the presence of a large, structurally complex substituent can enhance the anticancer activity of the glutarimide core.
The same study also investigated the antibacterial properties of these glutarimide derivatives against a panel of Gram-positive and Gram-negative bacteria. tandfonline.comnih.gov The results indicated that Gram-positive bacteria were generally more susceptible to these compounds. tandfonline.comnih.govtandfonline.com The derivative ethyl 4-(1-benzyl-2,6-dioxopiperidin-3-yl)butanoate showed the highest antibacterial potential, particularly against Bacillus cereus. tandfonline.comnih.govtandfonline.com This highlights that different structural modifications can optimize the glutarimide scaffold for either anticancer or antimicrobial activity.
The mechanism by which these simpler glutarimide derivatives exert their antimicrobial and anticancer effects is not as clearly defined as the protein degradation pathway mediated by more complex molecules like lenalidomide. However, the observed structure-activity relationships suggest that the substituents on the glutarimide ring play a crucial role in the molecular interactions that lead to these biological effects.
Anticancer Activity of Glutarimide Derivatives
| Compound Name | HeLa (IC₅₀ in µM) | K562 (IC₅₀ in µM) | MDA-MB-453 (IC₅₀ in µM) |
| 2-benzyl-2-azaspiro[5.11]heptadecane-1,3,7-trione | 9 | 27 | 11 |
Data sourced from Stanojković et al. (2015). tandfonline.comnih.govtandfonline.com
Antimicrobial Activity of a Glutarimide Derivative
| Compound Name | Bacterial Strain | MIC (mg/mL) |
| ethyl 4-(1-benzyl-2,6-dioxopiperidin-3-yl)butanoate | Bacillus cereus | 0.625 |
Data sourced from Stanojković et al. (2015). tandfonline.comnih.govtandfonline.com
Advanced Materials Science and Polymer Chemistry Applications of Glutarimide Derivatives
Synthesis of Glutarimide-Containing Polymeric Materials
The synthesis of polymeric materials containing glutarimide (B196013) can be achieved through various strategies, primarily focusing on the incorporation of the glutarimide unit as a side chain or as an integral part of the polymer backbone. These methods are chosen based on the desired final polymer architecture and properties.
Incorporation of Glutarimide Moieties into Polymer Backbones or Side Chains
Glutarimide moieties can be introduced into polymers as side chains through the polymerization of monomers containing a glutarimide group. A notable example is the synthesis of polysilsesquioxanes with glutarimide side-chain groups. google.com This is achieved through the hydrolytic polycondensation of a trifunctional (trimethoxysilylpropyl)glutarimide monomer. google.com This approach allows for the creation of organosilicon polymer systems with novel properties.
Another significant method involves the chemical modification of existing polymers. For instance, poly(methyl methacrylate) (PMMA) can be reacted with primary amines, such as methylamine or cyclohexylamine, to induce an imidization reaction that forms glutarimide rings within the polymer structure. The extent of this imidization can be controlled, allowing for a range of glutarimide content and thus tunable properties. The use of functional amines in this reaction allows for the introduction of various functionalities alongside the glutarimide ring.
| Polymer Type | Monomer/Precursor | Method | Glutarimide Position |
| Polysilsesquioxane | (Trimethoxysilylpropyl)glutarimide | Hydrolytic Polycondensation | Side Chain |
| Polyglutarimide | Poly(methyl methacrylate) and primary amine | Imidization of existing polymer | In-chain (formed from side groups) |
Hydrolytic Polycondensation Techniques
Hydrolytic polycondensation is a key technique for the synthesis of certain glutarimide-containing polymers, particularly organosilicon polymers like polysilsesquioxanes. google.com This process involves the hydrolysis of reactive precursor monomers, such as alkoxysilanes, followed by a condensation reaction that forms the polymer backbone. In the case of polysilsesquioxanes with glutarimide side chains, a monomer like 1-[3-(trimethoxysilyl)propyl]piperidine-2,6-dione undergoes hydrolysis of its methoxysilyl groups to form silanol intermediates. google.com These intermediates then condense with each other, eliminating water to form a stable siloxane (Si-O-Si) network, resulting in a polymer with glutarimide units pendant from the silicon-based backbone. google.com The reaction can be catalyzed by either an acid or a base to control the rate and structure of the resulting polymer. google.com
Role of Glutarimide Moiety in Material Properties
The inclusion of the glutarimide moiety in a polymer's structure has a profound impact on its physical and chemical properties. The rigid, polar nature of the glutarimide ring contributes to enhancements in thermal stability, mechanical strength, and can also influence the optical and electronic characteristics of the material.
Thermal Stability and Mechanical Properties
The presence of the glutarimide ring is generally associated with an increase in the thermal stability of polymers. For example, polysilsesquioxanes bearing glutarimide side-chain groups exhibit high thermal stability, with decomposition temperatures (Td5) reaching up to 335°C. google.com Similarly, the imidization of PMMA to form polyglutarimides leads to a significant increase in the glass transition temperature (Tg), with values approaching 160°C depending on the degree of imidization. This enhancement in thermal properties is attributed to the rigidity of the glutarimide ring, which restricts segmental motion of the polymer chains, and the strong intermolecular interactions, such as dipole-dipole forces, between the polar imide groups.
| Polymer | Property | Value |
| Polysilsesquioxane with glutarimide side-chains | 5% Weight Loss Temperature (Td5) | 335 °C |
| Imidized PMMA (Polyglutarimide) | Glass Transition Temperature (Tg) | ~160 °C |
Optical and Electronic Properties of Glutarimide-Based Polymers
Glutarimide-containing polymers have shown promise in optical applications due to their potential for high transparency and tunable refractive indices. Polymer film coatings based on silsesquioxanes with glutarimide side-chain fragments are characterized by a high transmittance of 98% in the visible spectrum. google.com Furthermore, these materials exhibit resistance to ultraviolet (UV) radiation, which is attributed to the chromophoric nature of the glutarimide's carbonyl groups that can absorb UV light. google.com Blends of glutarimide polymers with other polymers like styrene-acrylonitrile (SAN) copolymers have been found to possess a good balance of properties for optical disc applications, including excellent clarity and low optical retardation.
The electronic properties of glutarimide-based polymers are an emerging area of interest. The polar nature of the glutarimide moiety can influence the dielectric properties of the polymer. Polyimides, a related class of polymers, are known for their use as insulating layers in electronic components. While specific data on the electronic properties of 3-methyl-3-propyl-glutarimide containing polymers is not widely available, the inherent characteristics of the glutarimide ring suggest potential for applications where controlled dielectric behavior is required.
Potential Applications of Glutarimide-Functionalized Materials
The unique combination of properties imparted by the glutarimide moiety opens up a range of potential applications for glutarimide-functionalized materials in advanced technologies.
Optical Materials: The high transparency and low birefringence of some glutarimide-based polymers and their blends make them suitable for various optical applications. These include the manufacturing of optical discs, lenses, and other optical components where clarity and minimal distortion of light are crucial.
UV-Protective Coatings: The inherent UV-absorbing properties of the glutarimide ring, coupled with the durability of polymer matrices like polysiloxanes, make these materials excellent candidates for transparent protective coatings. google.com These coatings can be applied to various substrates to protect them from the damaging effects of ultraviolet radiation without compromising their appearance in the visible spectrum. google.com
High-Performance Engineering Plastics: The enhanced thermal stability and mechanical properties of glutarimide-containing polymers suggest their use as high-performance engineering plastics. These materials could find applications in automotive, aerospace, and electronics industries where materials are required to withstand harsh operating conditions.
Electronic Components: The dielectric properties of glutarimide-based polymers could be exploited in the fabrication of electronic components. They may serve as insulating layers, encapsulants for sensitive electronic parts, or as substrates for flexible electronics. Polyimides, which share structural similarities, are already widely used in the electronics industry as packaging materials and in the fabrication of large-scale integrated circuits.
Biomedical Materials: While not extensively explored for 3-methyl-3-propyl-glutarimide specifically, the broader class of polyimides has been investigated for biomedical applications due to their biocompatibility and biostability. nih.govresearchgate.net Potential uses could include implantable devices, biosensors, and drug delivery systems. nih.govresearchgate.net
Advanced Coatings and Composites
There is no specific data available in peer-reviewed literature or patents that describes the use of "Glutarimide, 3-methyl-3-propyl-" as a component in advanced coatings or composites. Generally, glutarimide moieties can be incorporated into polymer backbones to increase the glass transition temperature (Tg) and improve thermal resistance. However, research has primarily focused on other glutarimide derivatives, and the specific contributions of the 3-methyl-3-propyl substitution pattern to the performance of coatings or composites have not been documented.
Responsive Materials and Sensor Development
Similarly, the role of "Glutarimide, 3-methyl-3-propyl-" in the development of responsive materials or chemical sensors is not described in the available scientific literature. While the glutarimide structure can, in principle, be functionalized to create polymers that respond to specific stimuli, there is no published research demonstrating such applications for this particular compound. The development of responsive materials and sensors typically involves the integration of specific chemical groups that can interact with their environment, and there is no indication that "Glutarimide, 3-methyl-3-propyl-" has been explored for these purposes.
Data Tables
Due to the lack of experimental data in the public domain for "Glutarimide, 3-methyl-3-propyl-" in the context of materials science, no data tables on its performance in coatings, composites, or sensors can be generated.
Detailed Research Findings
A thorough search of scientific databases has yielded no detailed research findings concerning the application of "Glutarimide, 3-methyl-3-propyl-" in advanced materials. The existing body of research on glutarimide-containing polymers focuses on derivatives other than the 3-methyl-3-propyl substituted version.
Analytical Method Development for Research and Chemical Characterization
Chromatographic Separation and Purification Techniques
Chromatographic techniques are fundamental for the separation and purification of Glutarimide (B196013), 3-methyl-3-propyl- from complex mixtures, enabling its isolation and subsequent analysis.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of glutarimide derivatives. While specific HPLC methods for 3-methyl-3-propyl-glutarimide are not extensively detailed in publicly available literature, methods developed for structurally similar compounds can provide a foundational approach. For instance, the analysis of other glutarimide-containing derivatives has been successfully achieved using HPLC coupled with mass spectrometry (HPLC-MS), which facilitates both separation and identification. chemicalbook.com The development of a robust HPLC method for 3-methyl-3-propyl-glutarimide would typically involve the optimization of parameters such as the stationary phase (e.g., C18 column), mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water), flow rate, and detector settings to achieve optimal resolution and sensitivity.
Gas Chromatography (GC) for Glutarimide Characterization
Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. For less volatile compounds like glutarimide derivatives, derivatization is often a necessary step to increase volatility and improve chromatographic performance. chemrxiv.orgscbt.com Common derivatization techniques include silylation or alkylation to block polar functional groups. chemrxiv.org
In the context of glutarimide derivatives, GC-MS has been utilized for the identification and quantification of related structures. For example, studies on γ-glutamyl peptides have employed GC-MS to analyze their conversion to pyroglutamate (B8496135) derivatives after esterification and acylation. nih.gov A similar derivatization strategy, such as methylation followed by acylation, could be adapted for the GC-MS analysis of 3-methyl-3-propyl-glutarimide. The resulting mass spectrum would provide a unique fragmentation pattern, aiding in its structural confirmation.
| Analytical Technique | Typical Stationary Phase | Common Derivatization Agents | Detection Method |
| HPLC | C18, C8 | Not always necessary | UV, MS |
| GC | DB-5, HP-1 | TMS, TBDMS, Diazomethane | FID, MS |
Spectroscopic Quantification Methods
Spectroscopic methods are indispensable for the structural elucidation and quantification of Glutarimide, 3-methyl-3-propyl-.
UV-Vis Spectrophotometric Analysis
Quantitative NMR and IR for Purity and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for the structural characterization and purity assessment of Glutarimide, 3-methyl-3-propyl-.
Quantitative NMR (qNMR) allows for the precise determination of the concentration of a substance without the need for a calibration curve, by comparing the integral of a specific analyte signal to that of a certified internal standard. For 3-methyl-3-propyl-glutarimide, characteristic signals in the ¹H and ¹³C NMR spectra corresponding to the methyl, propyl, and glutarimide ring protons and carbons would be used for quantification.
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of a glutarimide derivative would be expected to show characteristic absorption bands for the C=O stretching of the imide group (typically around 1700-1750 cm⁻¹) and N-H stretching (around 3200 cm⁻¹). The purity of a sample can be assessed by the absence of unexpected peaks. Furthermore, IR spectroscopy can be used to monitor the progress of reactions involving the synthesis or modification of the glutarimide ring.
| Spectroscopic Technique | Key Observables | Application |
| UV-Vis | λmax, Absorbance | Quantification |
| qNMR | Chemical Shift, Integral | Quantification, Purity, Structure |
| IR | Wavenumber (cm⁻¹) | Functional Group ID, Purity, Reaction Monitoring |
Coupled Techniques for Comprehensive Analysis
The combination of chromatographic separation with spectroscopic detection, known as coupled or hyphenated techniques, provides a powerful approach for the comprehensive analysis of complex samples.
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used coupled technique that combines the separation power of GC with the identification capabilities of MS. This technique would be highly effective for the analysis of derivatized 3-methyl-3-propyl-glutarimide, providing both retention time data for quantification and mass spectra for structural confirmation.
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for the analysis of non-volatile and thermally labile compounds. An LC-MS method would allow for the direct analysis of 3-methyl-3-propyl-glutarimide without the need for derivatization. The combination of retention time from the LC and the mass-to-charge ratio from the MS provides a high degree of specificity for identification and quantification. The use of high-resolution mass spectrometry (HRMS) would further enhance the confidence in the identification by providing highly accurate mass measurements.
GC-MS and LC-MS for Identification and Trace Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) represent powerful analytical tools for the separation, identification, and quantification of individual components within a mixture, even at trace levels.
Currently, there is no specific, published GC-MS or LC-MS method dedicated to the analysis of 3-methyl-3-propyl-glutarimide in the scientific literature. The development of such a method would be a critical step in enabling research into its chemical properties, potential metabolism, and presence in various matrices.
Hypothetical Method Development Considerations:
The development of a GC-MS method for 3-methyl-3-propyl-glutarimide would likely involve:
Column Selection: A non-polar or medium-polarity capillary column would likely be suitable for the separation of this compound.
Temperature Programming: An optimized temperature gradient would be necessary to ensure good peak shape and resolution from other potential components.
Ionization Technique: Electron Ionization (EI) would be expected to produce a characteristic fragmentation pattern, providing a fingerprint for identification.
For an LC-MS method, key considerations would include:
Column Chemistry: Reversed-phase chromatography, possibly with a C18 stationary phase, would be a logical starting point.
Mobile Phase Composition: A gradient of water and an organic solvent like acetonitrile or methanol, with potential pH modifiers, would need to be optimized.
Ionization Source: Electrospray Ionization (ESI) in either positive or negative mode would be investigated to achieve the best sensitivity for the parent ion.
Hyphenated Spectroscopic Methods
Hyphenated spectroscopic techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the structural elucidation and characterization of chemical compounds.
As with chromatographic methods, there is a lack of specific, published data on the use of hyphenated spectroscopic methods for the detailed characterization of 3-methyl-3-propyl-glutarimide. While foundational techniques like elemental analysis have been applied to the broader class of 3,3-disubstituted glutarimides, more advanced hyphenated methods have not been a focus of published research for this specific molecule.
Potential Application of Hyphenated Methods:
GC-FTIR (Gas Chromatography-Fourier Transform Infrared Spectroscopy): This technique could provide information about the functional groups present in 3-methyl-3-propyl-glutarimide as it elutes from the GC column.
LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy): This powerful technique would allow for the acquisition of NMR spectra of the purified compound, providing detailed structural information.
Emerging Research Directions and Future Outlook in Glutarimide, 3 Methyl 3 Propyl Chemistry
Development of Novel and Sustainable Synthetic Strategies
The development of efficient and sustainable methods for the synthesis of 3,3-dialkyl-substituted glutarimides, including 3-methyl-3-propyl-glutarimide, is a primary area of focus. Traditional methods, while effective, often involve harsh reaction conditions or the use of hazardous reagents. Current research is geared towards overcoming these limitations.
One promising approach is the refinement of the Guareschi-Thorpe condensation , which involves the reaction of a corresponding dialkyl-substituted glutaric anhydride (B1165640) with an amine, followed by thermal dehydration publish.csiro.au. While a foundational method, modern iterations are exploring milder catalysts and more environmentally benign solvents to improve the sustainability of this process.
Another key strategy is the Michael addition reaction. This approach is one of the most common for the synthesis of non-aromatic heterocyclic compounds, including glutarimides thieme-connect.com. For 3-methyl-3-propyl-glutarimide, this could involve the conjugate addition of a propyl nucleophile to a 3-methyl-α,β-unsaturated ester, followed by cyclization. Innovations in this area are focused on asymmetric Michael additions to generate chiral glutarimide (B196013) cores, which are of significant interest in medicinal chemistry.
Furthermore, catalytic C-H functionalization is emerging as a powerful tool for the direct introduction of alkyl groups onto a pre-formed glutarimide scaffold nih.gov. While not yet specifically demonstrated for the synthesis of 3-methyl-3-propyl-glutarimide, this strategy offers a highly atom-economical and efficient route to such derivatives, avoiding the need for pre-functionalized starting materials.
| Synthetic Strategy | Description | Potential Advantages |
| Modified Guareschi Procedure | Reaction of a substituted glutaric anhydride with an amine followed by thermal dehydration. | Utilizes readily available starting materials. |
| Asymmetric Michael Addition | Conjugate addition of a propyl nucleophile to a 3-methyl-α,β-unsaturated ester followed by cyclization. | Allows for the synthesis of enantiomerically pure compounds. |
| Catalytic C-H Functionalization | Direct introduction of methyl and propyl groups onto the glutarimide ring. | High atom economy and step efficiency. |
Advanced Computational Design and Prediction of Glutarimide Properties
Computational chemistry is poised to play a pivotal role in accelerating the discovery and development of novel glutarimide-based molecules. By employing theoretical calculations, researchers can predict a wide range of properties for "Glutarimide, 3-methyl-3-propyl-" and its derivatives, thereby guiding synthetic efforts and minimizing trial-and-error experimentation.
Density Functional Theory (DFT) calculations can be utilized to investigate the molecular properties of these compounds in both their ground and excited states, providing a deeper understanding of their electronic structures google.com. Such studies can predict parameters like molecular orbital energies, charge distribution, and spectroscopic characteristics, which are crucial for understanding the reactivity and potential applications of the molecule.
Homology modeling and molecular docking are powerful computational tools for predicting the biological activity of glutarimide derivatives google.com. For instance, by creating a model of a target protein, such as Cereblon (CRBN), researchers can computationally screen libraries of glutarimide derivatives, including 3-methyl-3-propyl-glutarimide, to predict their binding affinity and mode of interaction. This in-silico screening can identify promising candidates for further experimental investigation.
Furthermore, Quantum Mechanical (QM) calculations can provide a stereoelectronic rationale for the diastereoselectivity observed in reactions involving substituted glutarimides nih.gov. This predictive power is invaluable for designing stereoselective syntheses of complex molecules containing the 3-methyl-3-propyl-glutarimide scaffold.
| Computational Method | Application for Glutarimide, 3-methyl-3-propyl- | Predicted Properties |
| Density Functional Theory (DFT) | Elucidation of electronic structure and reactivity. | Molecular orbital energies, charge distribution, spectroscopic data. |
| Homology Modeling & Docking | Prediction of binding to biological targets (e.g., CRBN). | Binding affinity, interaction modes, potential as a therapeutic agent. |
| Quantum Mechanics (QM) | Understanding and predicting stereochemical outcomes of reactions. | Rationale for diastereoselectivity in alkylation and other reactions. |
Exploration of Unique Chemical Transformations and Reactivity Patterns
The glutarimide scaffold, with its reactive N-H bond and carbonyl groups, offers a rich playground for exploring unique chemical transformations. Research into the reactivity of 3-methyl-3-propyl-glutarimide is expected to uncover novel reaction pathways and synthetic applications.
One area of significant interest is the use of N-acyl-glutarimides as reactive precursors for N-C(O) bond cross-coupling reactions . These reactions are driven by the ground-state destabilization of the amide bond within the glutarimide ring, enabling transformations that are challenging with traditional amides acs.org. The 3,3-dialkyl substitution pattern in 3-methyl-3-propyl-glutarimide may influence the electronics and sterics of the system, potentially leading to unique reactivity in Suzuki-Miyaura and other cross-coupling reactions acs.orgnih.gov.
The development of rhodium-catalyzed N-H insertion reactions using glutarimide-derived diazo reagents presents another exciting frontier nih.gov. This methodology allows for the efficient formation of N-heterocycle-glutarimide diads, which are valuable structures in medicinal chemistry. The specific substitution on the glutarimide ring can influence the efficiency and selectivity of these carbene-based transformations.
Furthermore, the glutarimide ring itself is susceptible to various modifications. For instance, selective reduction of one of the carbonyl groups could lead to the formation of valuable hydroxylactams. The steric hindrance provided by the methyl and propyl groups at the 3-position could direct the regioselectivity of such reductions.
Integration of Glutarimide Scaffolds in Interdisciplinary Chemical Research
The true potential of Glutarimide, 3-methyl-3-propyl- and related compounds will be realized through their integration into interdisciplinary research fields, most notably in medicinal chemistry and materials science.
In medicinal chemistry , the glutarimide moiety is a key pharmacophore in a class of drugs known as immunomodulatory imide drugs (IMiDs), such as thalidomide (B1683933) and its analogs rscf.ru. These molecules function by binding to the Cereblon (CRBN) E3 ubiquitin ligase, leading to the targeted degradation of specific proteins rscf.rurscf.ru. The 3-methyl-3-propyl-glutarimide scaffold could serve as a novel building block for the development of new PROteolysis TArgeting Chimeras (PROTACs) and molecular glue degraders nih.govrscf.ru. The specific alkyl substitution pattern can be fine-tuned to optimize binding affinity, selectivity, and pharmacokinetic properties.
In materials science , the incorporation of glutarimide units into polymer backbones can significantly enhance the thermal properties of the resulting materials researchgate.net. For example, the imidization of poly(methyl methacrylate) (PMMA) with primary amines leads to the formation of glutarimide rings within the polymer, resulting in a higher glass transition temperature (Tg) researchgate.net. The 3-methyl-3-propyl substitution could be explored to further modify the physical and chemical properties of such polymers, leading to new materials with tailored characteristics for applications in optics and electronics.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-methyl-3-propyl-glutarimide, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound can be synthesized via cyclization of dicarboxylic acid monoamides using dehydrating agents like phosphorus pentoxide or thionyl chloride. Reaction optimization involves adjusting temperature (e.g., 80–120°C) and solvent polarity (e.g., toluene vs. DMF) to enhance cyclization efficiency . Characterization via NMR and HPLC purity analysis is critical to validate structural integrity .
Q. How does the solubility profile of 3-methyl-3-propyl-glutarimide influence its applicability in pharmacological studies?
- Methodological Answer : Solubility in aqueous and organic solvents (e.g., water, ethanol, DMSO) must be quantified using UV-Vis spectroscopy or gravimetric methods. Low water solubility may necessitate formulation strategies like co-solvents or nanoemulsions for in vivo studies .
Q. What in vitro assays are recommended to evaluate the pharmacological activity of 3-methyl-3-propyl-glutarimide?
- Methodological Answer : Screen for immunomodulatory or anti-inflammatory activity using LPS-induced cytokine release assays (e.g., TNF-α/IL-6 ELISA) or T-cell proliferation tests. Dose-response curves (0.1–100 µM) and IC50 calculations are essential for potency comparisons with analogs like thalidomide .
Advanced Research Questions
Q. How can structural modifications to the glutarimide ring alter the compound’s bioactivity, and what computational tools support these predictions?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations can predict interactions with targets like cereblon or NF-κB. Substituent effects (e.g., alkyl chain length, stereochemistry) should be tested via SAR studies using analogs synthesized via Heck or Suzuki couplings .
Q. What strategies resolve contradictions in reported pharmacological data for 3-methyl-3-propyl-glutarimide across studies?
- Methodological Answer : Conduct meta-analyses of dose ranges, cell lines, and assay conditions. For example, discrepancies in anti-proliferative effects may arise from variations in cancer cell models (e.g., TCGA data vs. primary cells) or differences in metabolite stability (e.g., cycloheximide analogs) . Replicate experiments under standardized protocols .
Q. How do degradation products of 3-methyl-3-propyl-glutarimide impact toxicity profiles, and what analytical methods detect them?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS/MS can identify hydrolytic or oxidative degradation products. Compare toxicity via zebrafish embryotoxicity assays or HepG2 cell viability tests to assess safety thresholds .
Data Analysis and Reproducibility
Q. What statistical approaches are critical for validating dose-response relationships in preclinical studies?
- Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curves) in GraphPad Prism. Apply ANOVA with post-hoc tests (Tukey’s HSD) to compare treatment groups. Report confidence intervals and effect sizes to ensure reproducibility .
Q. How can researchers address batch-to-batch variability in synthetic yields during scale-up?
- Methodological Answer : Implement quality-by-design (QbD) principles, including DOE (Design of Experiments) to optimize critical process parameters (CPPs) like reaction time and catalyst loading. Track impurities via PAT (Process Analytical Technology) tools .
Ethical and Safety Considerations
Q. What safety protocols are mandatory for handling 3-methyl-3-propyl-glutarimide in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
